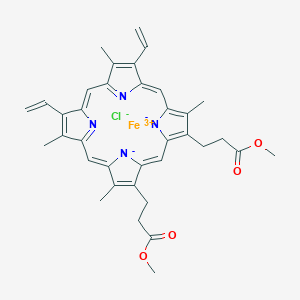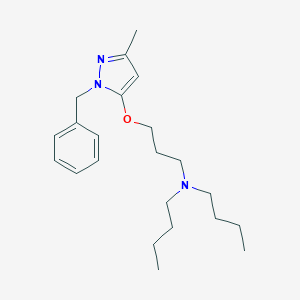
4-Chloroquinoline-2-carboxylic acid
Overview
Description
4-Chloroquinoline-2-carboxylic acid (4-CQA) is a small molecule drug candidate with a wide range of potential applications in the field of medicine. 4-CQA is a synthetic compound that has been studied for its potential to act as an antimalarial, antileishmanial, and antiviral agent. It has also been studied for its ability to inhibit the growth of certain cancer cells. 4-CQA is an aromatic compound with a basic structure consisting of a quinoline ring with a chlorine atom and a carboxylic acid group. 4-CQA is a relatively simple molecule and has been studied extensively for its potential therapeutic applications.
Scientific Research Applications
Synthesis and chemical conversions of chloro-substituted quinoline carboxylic acids, including their antimicrobial and anti-inflammatory activities, have been developed (Ukrainets et al., 1995).
A review of the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, highlighting their synthesis, biological evaluation, and applications from 2013 to 2017, has been provided (Hamama et al., 2018).
The ultrasound-promoted synthesis of novel 2-chloroquinolin-4-pyrimidine carboxylate derivatives, showcasing their potential as antibacterial agents, has been explored (Balaji et al., 2013).
The synthesis and biological evaluation of novel quinoline derivatives, including those with antibacterial and antifungal properties, has been conducted (Shiri et al., 2016).
Research on 2-carboxy-1,2,3,4-tetrahydroquinoline derivatives for antagonist activity at the glycine site on the NMDA receptor, highlighting the importance of conformation and stereochemistry, has been presented (Carling et al., 1992).
Microwave-irradiated synthesis of 2-phenyl-7-substitutedquinoline-4-carboxylic acid derivatives and their antimicrobial activity against various microorganisms have been investigated (Bhatt & Agrawal, 2010).
The synthesis of ethyl-2-chloroquinoline-3-carboxylates and their in vitro antibacterial activity have been studied, demonstrating moderate activity against certain bacterial strains (Krishnakumar et al., 2012).
Investigation into the gas-phase reaction of substituted isoquinolines to carboxylic acids in mass spectrometry, with potential applications in drug candidate analysis, has been conducted (Thevis et al., 2008).
The synthesis and application of Fe3O4-SA-PPCA as a nanomagnetic reusable catalyst for efficient synthesis of heterocyclic compounds have been demonstrated (Ghorbani‐Choghamarani & Azadi, 2015).
A study on the use of palladium-phosphinous acid catalysts in various reactions of chloroquinolines, highlighting efficient synthetic routes to 2,4-disubstituted quinolines, has been presented (Wolf & Lerebours, 2003).
Mechanism of Action
Target of Action
4-Chloroquinoline-2-carboxylic acid is a derivative of quinoline, a heterocyclic compound that plays a major role in medicinal chemistry . The primary targets of this compound are alkaline phosphatases . Alkaline phosphatases are a group of enzymes involved in the process of dephosphorylation, which is crucial for many biological functions.
Mode of Action
The compound interacts with its targets, the alkaline phosphatases, by inhibiting their activity
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-Chloroquinoline-2-carboxylic acid are not fully understood due to limited research. Quinoline derivatives are known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions often depends on the specific functional groups present in the quinoline derivative .
Cellular Effects
Quinoline derivatives can influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Quinoline derivatives can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported. Studies on other quinoline derivatives suggest that the effects can vary with dosage, and high doses may have toxic or adverse effects .
Metabolic Pathways
Quinoline derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Quinoline derivatives can interact with transporters or binding proteins, affecting their localization or accumulation .
Subcellular Localization
Some quinoline derivatives are directed to specific compartments or organelles due to targeting signals or post-translational modifications .
properties
IUPAC Name |
4-chloroquinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-7-5-9(10(13)14)12-8-4-2-1-3-6(7)8/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHVXNYIJMSNIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00300416 | |
| Record name | 4-chloroquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00300416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15733-82-1 | |
| Record name | 15733-82-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136919 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-chloroquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00300416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloroquinoline-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















